2,6-Dibromo-4-(2-bromophenoxy)phenol
Description
2,6-Dibromo-4-(2-bromophenoxy)phenol is a polybrominated aromatic compound with the molecular formula C₁₂H₇Br₃O₂ and a molecular weight of 422.89 g/mol . Structurally, it consists of a central phenol ring substituted with two bromine atoms at the 2- and 6-positions and a 2-bromophenoxy group at the 4-position. This compound is classified as a biochemical and is available in highly purified grades for research applications .
Properties
Molecular Formula |
C₁₂H₇Br₃O₂ |
|---|---|
Molecular Weight |
422.89 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromination Pattern and Substituent Variations
2,6-Dibromo-4-(2,4-dibromophenoxy)phenol (OH-BDE 11)
- Molecular Formula : C₁₂H₆Br₄O₂ .
- Key Features: Differs by having a 2,4-dibromophenoxy substituent instead of 2-bromophenoxy, resulting in four bromine atoms.
- Properties : Exhibits para-coupling relative to the hydroxyl group. It is isomeric with other polybrominated biphenyls and OH-BDEs, complicating chromatographic separation .
- Source : Biosynthesized by marine bacteria .
Tetrabromobisphenol A (TBBPA)
- Molecular Formula : C₁₅H₁₂Br₄O₂ .
- Key Features: Contains an isopropylidene bridge linking two dibrominated phenol rings.
- Applications : Widely used as a flame retardant in electronics .
- Regulatory Status : Subject to RoHS restrictions due to environmental persistence .
2,6-Dibromo-4-(hydroxymethyl)phenol
- Molecular Formula : C₇H₆Br₂O₂ .
- Key Features: Substituted with a hydroxymethyl group at the 4-position instead of a bromophenoxy group.
- Properties: Melting point ≈124–126°C; soluble in organic solvents like ethanol and ether .
- Applications : Intermediate in drug synthesis and marine natural product .
2,6-Dibromo-4-(1,1-dimethylpropyl)phenol
- Molecular Formula : C₁₁H₁₄Br₂O .
- Key Features : Bulky tert-pentyl group at the 4-position, introducing steric hindrance.
- Applications: Limited data, but structural analogs are explored in material science .
Bromophenol Blue
Structural and Functional Comparison Table
Key Research Findings
Biosynthetic Pathways: Marine bacteria employ enzymes like Bmp7 to dimerize bromophenols into OH-BDEs, including 2,6-Dibromo-4-(2,4-dibromophenoxy)phenol . These pathways highlight the natural origin of complex brominated aromatics.
Isomer Challenges : Structural isomers (e.g., para- vs. ortho-coupled OH-BDEs) require advanced techniques like synthetic standards and MS/MS fragmentation for unambiguous identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
